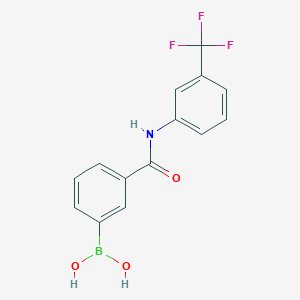

(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid

Description

(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid (CAS: 882678-73-1) is a boronic acid derivative featuring a phenylboronic acid core substituted with a carbamoyl group linked to a 3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₄H₁₁BF₃NO₃, with a molecular weight of 309.05 g/mol . This compound is utilized in organic synthesis, medicinal chemistry, and materials science, particularly in Suzuki-Miyaura cross-coupling reactions and as a building block for enzyme inhibitors .

Properties

IUPAC Name |

[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(7-9)15(21)22/h1-8,21-22H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOKKGMXRCKLIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

-

Formation of the Carbamoyl Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)aniline with an appropriate carbonyl compound to form the carbamoyl intermediate. This reaction is usually carried out under mild conditions using a suitable solvent such as dichloromethane or toluene.

-

Borylation Reaction: : The carbamoyl intermediate is then subjected to a borylation reaction to introduce the boronic acid group. This step often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

-

Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

-

Oxidation and Reduction: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronate. Reduction reactions can also be performed to modify the functional groups attached to the phenyl ring.

-

Substitution Reactions:

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Reducing Agents: Such as sodium borohydride, used for reduction reactions.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and other functionalized aromatic compounds.

Scientific Research Applications

(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form complex organic molecules.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The trifluoromethyl and carbamoyl groups further enhance the reactivity and specificity of the compound, allowing it to interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Key Properties :

- Purity : >95% (HPLC)

- Storage : Stable at 2–8°C in powder form

- Solubility : Typically dissolved in DMSO for experimental use .

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamoyl-Bearing Phenylboronic Acids

The carbamoyl group and trifluoromethyl substitution distinguish this compound from analogs. Below is a comparative analysis:

Key Observations :

Positional Isomerism and Trifluoromethyl Derivatives

The position of the trifluoromethyl group significantly impacts physicochemical properties:

| Compound Name | CAS No. | Molecular Formula | Substituent Position | Similarity Score* |

|---|---|---|---|---|

| This compound | 882678-73-1 | C₁₄H₁₁BF₃NO₃ | 3-CF₃ on phenyl | 1.00 (Reference) |

| (4-(Trifluoromethyl)phenyl)boronic acid | 128796-39-4 | C₇H₆BF₃O₂ | 4-CF₃ on phenyl | 0.98 |

| (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid | 947533-94-0 | C₈H₈BF₃O₂ | 3-CH₃, 4-CF₃ | 0.94 |

| (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid | 182344-23-6 | C₇H₅BF₄O₂ | 4-F, 3-CF₃ | 0.94 |

*Similarity scores based on structural alignment algorithms .

Functional Implications :

- Ortho/meta substitutions (e.g., 3-CH₃-4-CF₃) introduce steric hindrance, which may reduce solubility but enhance selectivity in receptor binding .

Biological Activity

(3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that exhibits significant biological activity, particularly in medicinal chemistry and organic synthesis. This compound's unique structure, featuring a trifluoromethyl group and a carbamoyl moiety, enhances its interaction with biological targets, making it a subject of interest in drug development and biochemical research.

- IUPAC Name : this compound

- Molecular Formula : C14H11BF3NO4

- Molecular Weight : 325.05 g/mol

- CAS Number : 882678-73-1

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is leveraged in the design of enzyme inhibitors, particularly in targeting serine proteases and other enzymes that play critical roles in various biochemical pathways.

Key Mechanisms:

- Transmetalation : The compound participates in transmetalation processes, which are crucial for cross-coupling reactions in organic synthesis.

- Enzyme Inhibition : The boronic acid group can inhibit enzymatic activity by forming covalent bonds with the active site residues, thereby modulating various metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of related boronic acids, indicating that this compound may exhibit similar properties. Compounds with trifluoromethyl substitutions have shown enhanced lipophilicity and metabolic stability, which can contribute to their efficacy as antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 100 µg | |

| Aspergillus niger | 100 µg | |

| Escherichia coli | Lower MIC than AN2690 | |

| Bacillus cereus | Lower MIC than AN2690 |

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that boronic acids can effectively inhibit enzymes involved in bacterial cell wall synthesis, showcasing their potential as novel antibiotics.

- Anticancer Properties : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The trifluoromethyl group may enhance the selectivity of these compounds towards cancerous tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions. However, its solubility and bioavailability may vary based on the formulation and delivery method used.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other boronic acids:

| Compound | Key Features |

|---|---|

| Phenylboronic acid | Simpler structure, less versatile |

| (4-Methoxyphenyl)boronic acid | Lacks carbamoyl group, limiting reactivity |

| (3-Carbamoylphenyl)boronic acid | Similar but lacks trifluoromethyl group |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((3-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling reactions between boronic acid precursors and trifluoromethylphenylcarbamoyl derivatives. Purification via preparative HPLC is critical, as demonstrated in studies yielding 5–21% purity depending on substituent positioning and solvent systems . Post-synthesis, techniques like ¹H/¹³C NMR and mass spectrometry (MS) confirm structural integrity. For example, ¹H NMR peaks at δ 9.17 (t, J=6.0) and δ 8.25 (s) indicate aromatic and carbamoyl proton environments .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodology :

- IR/Raman : Identify functional groups (e.g., B-O, C=O) through vibrational modes. DFT-based calculations (B3LYP/6-311G++(d,p)) can predict spectra, aiding experimental assignments .

- NMR : ¹H and ¹³C NMR resolve aromatic and carbamoyl regions, while ¹⁷O NMR (for boron-oxygen bonds) and ¹⁹F NMR (for CF₃ groups) provide additional insights into electronic environments .

- UV-Vis : TD-DFT models correlate experimental absorbance with HOMO-LUMO gaps, revealing electronic transitions influenced by the trifluoromethyl group .

Q. What functional groups in this compound are critical for Suzuki-Miyaura coupling reactions?

- Methodology : The boronic acid moiety (-B(OH)₂) enables cross-coupling with aryl halides. The carbamoyl group (-NHC(O)-) may influence reactivity via steric or electronic effects. Optimize reaction conditions (e.g., Pd catalysts, base) using kinetic studies and DFT calculations to assess transition states .

Advanced Research Questions

Q. How can computational methods like DFT predict physicochemical properties and reactivity?

- Methodology :

- Solubility/Stability : Calculate solvation free energies (ΔG_solv) in solvents like water, acetone, or chloroform using COSMO-RS models. For example, trifluoromethyl groups increase hydrophobicity, impacting biological assay compatibility .

- Electronic Effects : TD-DFT-derived HOMO-LUMO energies quantify electron-withdrawing effects of the CF₃ group, which polarizes the carbamoyl linkage and alters boronic acid acidity .

Q. How should researchers resolve discrepancies in NMR data during characterization?

- Methodology : Contradictions in peak splitting (e.g., δ 7.74–7.70 vs. δ 8.00–8.04 in aromatic regions ) may arise from dynamic equilibria (e.g., boronic acid dimerization). Use variable-temperature NMR and 2D experiments (COSY, NOESY) to clarify exchange processes. Compare with DFT-optimized geometries to assign conformers .

Q. What strategies optimize solubility and stability for enzyme inhibition assays?

- Methodology :

- Solvent Screening : Test DMSO-water mixtures or surfactants (e.g., Tween-80) to balance solubility and biological compatibility. Measure logP values experimentally or via computational tools like MarvinSketch .

- Stability Studies : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C). Stabilizing agents (e.g., cyclodextrins) may mitigate hydrolysis of the boronic acid group .

Q. What challenges arise in studying this compound’s inhibitory activity against enzymes like Autotaxin?

- Methodology :

- Binding Mode Analysis : Perform molecular docking (AutoDock Vina) and MD simulations to predict interactions with Autotaxin’s active site. Validate with mutagenesis (e.g., alanine scanning) and SPR binding assays .

- Activity Profiling : Use fluorogenic substrates (e.g., FS-3) to measure IC₅₀ values. Address off-target effects via selectivity screens against related hydrolases .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in catalytic systems?

- Methodology :

- Electrostatic Potential Maps : Generate via DFT to visualize electron-deficient regions near the CF₃ group, which may enhance electrophilic reactivity in cross-couplings.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated analogs to probe rate-determining steps (e.g., transmetallation vs. oxidative addition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.